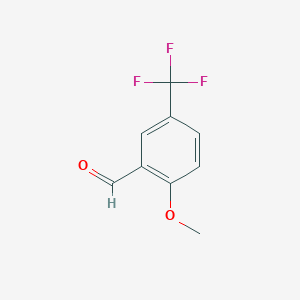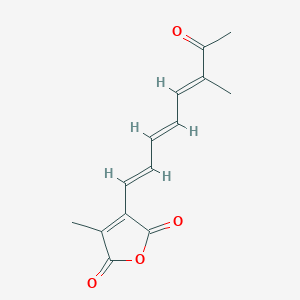
Graphenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Graphenone is a derivative of graphene oxide, which is a two-dimensional material that has attracted significant attention due to its unique properties. This compound is a single layer of graphene oxide that has been chemically modified to form a stable and functional material. This material has shown great potential in various scientific research applications, including drug delivery, biosensors, and energy storage.
Aplicaciones Científicas De Investigación
Biosynthesis and Origin
Graphenone, a derivative of graphene, has seen various scientific research applications. One of the foundational studies in this area is the biosynthetic origin of this compound in cultured lichen mycobionts of Graphis handelii. This research, conducted by Takenaka, Hamada, and Tanahashi (2008), verified the carbon skeleton origins in this compound by feeding spore-derived mycobionts of the lichen with different carbon sources (Takenaka, Hamada, & Tanahashi, 2008).
Biomedical Applications
This compound has also been explored for various biomedical applications. Notably, Yang et al. (2010) studied the in vivo behaviors of nanographene sheets for tumor uptake and photothermal therapy in mice, demonstrating graphene's potential in cancer treatment (Yang et al., 2010). Furthermore, Feng, Wu, and Qu (2013) highlighted advances in graphene applications for diagnostics, phototherapy for cancer and Alzheimer's disease, and stem cell proliferation (Feng, Wu, & Qu, 2013).
Electronic and Energy Applications
This compound's electronic and energy applications are significant. Yin et al. (2014) provided an overview of the research on graphene and its derivatives, focusing on solar cell applications (Yin et al., 2014). Additionally, Jeon et al. (2011) discovered that treatment of graphene with xenon difluoride produces fluorographene, a wide bandgap semiconductor with ultraviolet luminescence, suggesting potential applications in electronic and optoelectronic devices (Jeon et al., 2011).
Sensor Technologies and Other Applications
Graphene-based materials, including this compound, have also been investigated for sensor technologies. Singh, Meyyappan, and Nalwa (2017) reviewed the progress of graphene-based flexible gas and chemical sensors, highlighting their potential in wearable technology (Singh, Meyyappan, & Nalwa, 2017). The broad range of applications of graphene and graphene-based nanostructures is further elaborated by Nguyen and Nguyễn (2016), who reviewed its use in displays, electrodes, printed electronics, and energy storage devices (Nguyen & Nguyễn, 2016).
Propiedades
Número CAS |
158204-25-2 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |
Clave InChI |
DPZNQXPHRMGJIG-WUJFNTSISA-N |
SMILES isomérico |
CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |
SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
SMILES canónico |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Sinónimos |
3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



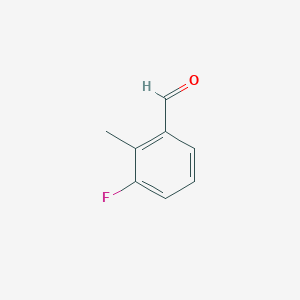
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

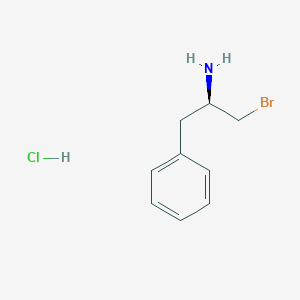



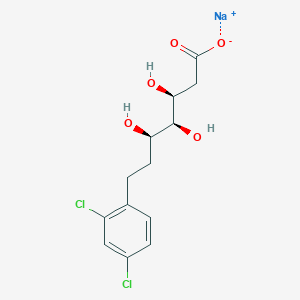

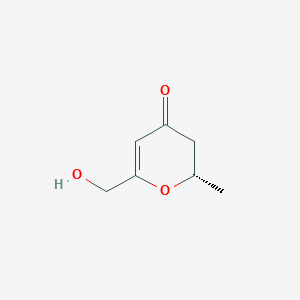
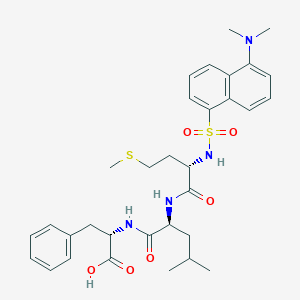
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

